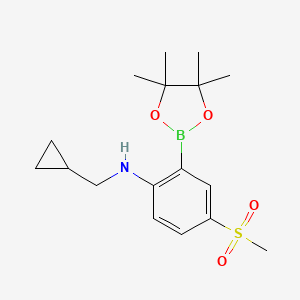
trans-Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C12H15FN2O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate typically involves the reaction of benzylamine with a fluorinated pyrrolidine derivative under controlled conditions. One common method involves the use of tert-butyl (3R,4R)-3-((benzyloxy)carbonyl)amino)-4-fluoropyrrolidine-1-carboxylate as a precursor .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: trans-Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans-Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its fluorinated nature makes it valuable for the development of fluorinated pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of fluorinated pyrrolidines on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used in the design of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mecanismo De Acción
The mechanism of action of trans-Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom in the pyrrolidine ring can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparación Con Compuestos Similares
- Benzyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate
- tert-Butyl trans-3-(((benzyloxy)carbonyl)amino)-4-fluoropyrrolidine-1-carboxylate
Comparison: Compared to similar compounds, trans-Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate is unique due to its specific substitution pattern and fluorination. This uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H15FN2O2 |
|---|---|
Peso molecular |
238.26 g/mol |
Nombre IUPAC |
benzyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H15FN2O2/c13-10-6-15(7-11(10)14)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,14H2/t10-,11-/m0/s1 |
Clave InChI |
AVWBDFXDXCRQCS-QWRGUYRKSA-N |
SMILES isomérico |
C1[C@@H]([C@H](CN1C(=O)OCC2=CC=CC=C2)F)N |
SMILES canónico |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1h-Pyrrolo[2,3-b]pyridine, 4-fluoro-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12855948.png)






